molecular formula C23H21ClN4O3S B250692 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

货号: B250692
分子量: 469 g/mol
InChI 键: BWLBGMMBRBGGPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, disruption of BCR signaling, induction of apoptosis in B-cells, and enhancement of the activity of other anti-cancer agents. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models.

实验室实验的优点和局限性

One of the main advantages of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good efficacy in preclinical models of B-cell malignancies and has the potential to be used in combination with other anti-cancer agents. However, this compound has some limitations, such as its relatively short half-life and the potential for drug resistance to develop over time.

未来方向

There are several future directions for the research and development of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further clinical studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax. Further studies are needed to evaluate the potential of this compound in combination with other agents.
3. Drug resistance: The development of drug resistance is a major challenge in the treatment of cancer. Further studies are needed to identify the mechanisms of resistance to this compound and to develop strategies to overcome it.
4. Alternative targets: While BTK is a key target in B-cell malignancies, there are other targets in the BCR signaling pathway that could be explored as potential therapeutic targets. Further studies are needed to identify these targets and to develop inhibitors that target them.
In conclusion, this compound is a novel small molecule inhibitor that targets BTK and has shown promising results in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination with other anti-cancer agents.

合成方法

The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The starting materials for the synthesis are 4-chlorobenzoyl chloride, 2-furoic acid, and 1-(2-aminophenyl)piperazine. The intermediate compounds are then prepared by reacting these starting materials with various reagents, such as thionyl chloride, triethylamine, and N,N-dimethylformamide. The final step involves coupling the intermediate compounds to form this compound.

科学研究应用

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). These studies have shown that this compound effectively inhibits BTK activity and disrupts BCR signaling, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

属性

分子式

C23H21ClN4O3S

分子量

469 g/mol

IUPAC 名称

N-[[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN4O3S/c24-17-9-7-16(8-10-17)22(30)28-13-11-27(12-14-28)19-5-2-1-4-18(19)25-23(32)26-21(29)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

InChI 键

BWLBGMMBRBGGPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

规范 SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。